Product packaging for 6-Azaspiro[3.4]octan-2-ol(Cat. No.:CAS No. 1946823-97-7)

6-Azaspiro[3.4]octan-2-ol

Cat. No.: B2661495
CAS No.: 1946823-97-7
M. Wt: 127.187
InChI Key: YAHQJPNTTVGVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Azaspirocyclic Systems in Organic Chemistry

Azaspirocycles are a class of heterocyclic compounds featuring a spirocyclic framework where at least one of the rings contains a nitrogen atom. chemrxiv.orgnih.gov These structures are of immense interest in medicinal chemistry due to their inherent three-dimensionality, conformational rigidity, and high fraction of sp3-hybridized carbon atoms. chemrxiv.org This departure from the "flatland" of traditional aromatic compounds allows for a more precise and novel interaction with biological targets. The incorporation of a nitrogen atom provides a versatile handle for synthetic modification and can act as a hydrogen bond donor or acceptor, influencing the compound's pharmacokinetic properties. The synthesis of azaspirocycles is a significant area of research, with methods like cycloaddition reactions and intramolecular C(sp3)-H bond activation being explored to create diverse libraries of these compounds. researchgate.net

Historical Context and Evolution of Azaspirocyclic Synthesis

The systematic study of spiro compounds began in 1900 with the work of von Baeyer. nih.gov However, the synthesis of the more complex azaspirocycles has seen a more recent surge in interest, driven by the demands of drug discovery. Early synthetic methods were often multi-step and lacked general applicability. Over the past few decades, significant advancements have been made, moving towards more efficient and stereoselective strategies. These include transition metal-catalyzed cyclizations, dearomative spirocyclizations, and multicomponent reactions. chemrxiv.orgnih.govnih.gov The development of novel synthetic routes, such as those utilizing photoinduced reductive decarboxylative radical cyclizations, has further expanded the accessibility and diversity of azaspirocyclic scaffolds. researchgate.netnih.gov

Unique Structural Features and Conformational Rigidity of the Spiro[3.4]octane Core

The spiro[3.4]octane core, which forms the backbone of 6-Azaspiro[3.4]octan-2-ol, is a bicyclic system where a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring are joined by a single common carbon atom, the spiro center. ontosight.ainih.gov This arrangement imparts significant conformational rigidity, limiting the molecule's flexibility and providing well-defined orientations for its substituents. chemrxiv.org The fusion of the two rings introduces ring strain, which can influence the molecule's reactivity and thermodynamic stability. For instance, the C-C-C bond angles in the cyclobutane ring are compressed to approximately 90°, a significant deviation from the ideal tetrahedral angle. This inherent strain and rigidity are key features that make the spiro[3.4]octane scaffold an attractive template in drug design, as it can lead to higher binding affinity and selectivity for biological targets.

Rationale for Focusing Research on this compound: A Privileged Scaffold

The specific focus on this compound stems from its classification as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The combination of the rigid spiro[3.4]octane core and the strategically placed nitrogen and hydroxyl groups in this compound creates a molecule with a unique three-dimensional arrangement of functional groups. mmu.ac.uk The nitrogen atom in the 6-position of the five-membered ring and the hydroxyl group on the four-membered ring provide key points for interaction with biological macromolecules, such as enzymes and receptors. nih.gov The azaspiro[3.4]octane framework itself has been identified as a valuable motif in medicinal chemistry, with derivatives showing potential in various therapeutic areas. mmu.ac.uknih.gov The presence of the hydroxyl group offers a site for further functionalization, allowing for the generation of a library of derivatives with diverse properties.

Scope and Objectives of Research on this compound

Research on this compound is primarily driven by the objective to explore its potential as a core structure in the development of novel therapeutic agents. The key research goals include:

Development of efficient and stereoselective synthetic routes: A primary objective is to establish robust and scalable methods for the synthesis of this compound and its derivatives. This includes exploring novel catalytic systems and reaction pathways to control the stereochemistry of the molecule, which is crucial for its biological activity.

Investigation of its conformational properties: A thorough understanding of the three-dimensional structure and conformational preferences of the 6-azaspiro[3.4]octane scaffold is essential for rational drug design. Computational modeling and experimental techniques like NMR spectroscopy are employed to elucidate these features.

Exploration of its chemical space: Researchers aim to synthesize a diverse library of derivatives by modifying the core structure at the nitrogen and oxygen functionalities. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of biological activity.

Evaluation of its biological activity: A significant part of the research involves screening this compound and its analogs against a wide range of biological targets to identify potential therapeutic applications. This includes, but is not limited to, its use in developing agents for infectious diseases, cancer, and neurological disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B2661495 6-Azaspiro[3.4]octan-2-ol CAS No. 1946823-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azaspiro[3.4]octan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-6-3-7(4-6)1-2-8-5-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHQJPNTTVGVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Azaspiro 3.4 Octan 2 Ol and Its Derivatives

Retrosynthetic Analysis of the 6-Azaspiro[3.4]octan-2-ol Framework

A retrosynthetic analysis of the this compound framework reveals several key disconnections that guide the design of synthetic routes. The central spirocyclic core, consisting of a cyclopentane (B165970) ring fused to an azetidine (B1206935) ring, presents the primary synthetic challenge. One common approach involves the disconnection of the azetidine ring, leading to a cyclopentane precursor with appropriate functional groups for a subsequent intramolecular cyclization. Alternatively, disconnection of the cyclopentane ring can be envisioned, starting from a functionalized azetidine derivative. A plausible route for a derivative, 6-methyl-6-azaspiro[3.4]octan-2-ol, involves an intramolecular cyclization of a suitable precursor. vulcanchem.com

De Novo Synthesis Approaches to the Spiro[3.4]octane Core

The construction of the spiro[3.4]octane core, the fundamental skeleton of this compound, can be achieved through various de novo synthesis strategies. These methods focus on building the spirocyclic system from acyclic or monocyclic precursors.

Intramolecular cyclization is a powerful and widely employed strategy for the synthesis of spirocyclic systems. vulcanchem.com This approach involves the formation of one of the rings by creating a new bond within a single molecule that already contains the other ring. For instance, the synthesis of 2-azaspiro[3.4]octane has been achieved through annulation of either the cyclopentane or the four-membered azetidine ring. rsc.org One method involves the intramolecular opening of three-membered rings. beilstein-journals.org Another example is the synthesis of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides via the intramolecular cyclization of a Reformatsky reagent derived from methyl 1-bromocyclohexanecarboxylate with N′-(arylmethylidene)benzohydrazides.

Intermolecular annulation reactions involve the formation of the spirocyclic core through the reaction of two separate molecules. This strategy is highly convergent as it forms two new bonds in a single step. mit.edu An example of this is the palladium-catalyzed cross-coupling reaction of organic halides with organometallic reagents, which is a straightforward method for carbon-carbon bond formation. kyoto-u.ac.jp

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. beilstein-journals.org Microwave-assisted MCRs have emerged as a powerful tool for accelerating the synthesis of spiro heterocyclic compounds. rsc.org For example, the three-component reaction of aromatic aldehydes, ethylindole-3-acetate, and 4-arylidene-5-methyl-2-phenylpyrazol-3-ones in the presence of copper sulfate (B86663) affords spiro[carbazole-3,4'-pyrazoles] with high diastereoselectivity. nih.gov Similarly, novel spiro[dihydropyridine-oxindole] derivatives have been synthesized through the three-component reaction of arylamines, isatin, and cyclopentane-1,3-dione. beilstein-journals.org

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiopure this compound is of significant interest due to the importance of stereochemistry in biological activity. Chiral spirocyclic frameworks have widespread applications in drug discovery and asymmetric catalysis. sciety.org

Asymmetric catalysis has become a cornerstone for the synthesis of chiral compounds, providing efficient and selective routes to enantiomerically pure products. rsc.org In the context of spiroannulation, asymmetric catalysis can be employed to control the stereochemistry at the spiro center. vulcanchem.com

One notable example is the scandium-catalyzed asymmetric allylsilane annulation reaction. nsf.gov Mechanistic studies of this reaction, using a scandium(III)-PyBox/BArF catalyst, have provided insights into the complex interplay of catalyst components and have led to the synthesis of a fused-tetrahydropyranindole product. nsf.gov The development of new chiral catalysts and ligands is crucial for advancing asymmetric synthesis. nih.gov For instance, enantiopure indole-based axially spirocyclic scaffolds have been developed and successfully applied as organocatalysts in various asymmetric reactions. nih.gov

Chiral Auxiliary Approaches

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereoselective formation of chiral molecules. tcichemicals.com In the context of this compound synthesis, chiral auxiliaries can be employed to control the stereochemistry at the C-2 position. These methods typically involve the temporary incorporation of a chiral moiety to direct a diastereoselective reaction, followed by its removal to afford the desired enantiomerically enriched or pure product. tcichemicals.com

One of the most well-known applications of chiral auxiliaries is the Evans aldol (B89426) reaction, which can be adapted for the synthesis of precursors to this compound. tcichemicals.com This reaction allows for the introduction of two adjacent stereocenters with high diastereoselectivity. tcichemicals.com While specific examples for the direct synthesis of this compound using this method are not extensively documented in the provided search results, the principles of chiral auxiliary-guided synthesis are broadly applicable. tcichemicals.comsfu.ca For instance, a chiral auxiliary could be attached to a precursor molecule, followed by a cyclization step to form the spirocyclic core, where the auxiliary directs the stereochemical outcome.

Table 1: Chiral Auxiliary Strategies

Auxiliary Type General Approach Key Advantages
Evans Oxazolidinones Diastereoselective aldol condensation to set key stereocenters in a precursor chain. High diastereoselectivity, well-established procedures. tcichemicals.com
C2-Symmetric Diols Formation of chiral acetals that direct subsequent transformations. sfu.ca Can be used in catalytic amounts, high enantiomeric excesses achievable.

Enzymatic Biotransformations for Stereocontrol

Enzymatic biotransformations offer a powerful and green alternative for achieving high stereoselectivity in organic synthesis. acs.org Enzymes, being inherently chiral, can catalyze reactions with exceptional enantio- and regioselectivity under mild conditions. acs.org For the synthesis of this compound, enzymes can be utilized for the stereoselective reduction of a corresponding ketone precursor, tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate.

Ketoreductases (KREDs) are a class of enzymes that are particularly well-suited for the asymmetric reduction of ketones to chiral alcohols. The stereochemical outcome of the reduction can often be controlled by selecting an appropriate KRED, either from a commercially available kit or through enzyme engineering. This approach can provide access to either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess (ee).

Recent advancements in biocatalysis have also demonstrated the use of engineered enzymes for the stereodivergent synthesis of azaspiro[2.y]alkanes, highlighting the potential for enzymatic methods to construct the spirocyclic core itself with high stereocontrol. chemrxiv.org These engineered enzymes can operate on a gram scale and in aqueous media, making them a practical and scalable option. chemrxiv.org

Table 2: Enzymatic Approaches for Stereocontrol

Enzyme Class Transformation Advantages
Ketoreductases (KREDs) Stereoselective reduction of a ketone to a chiral alcohol. High enantioselectivity, mild reaction conditions, environmentally friendly.
Lipases Kinetic resolution of a racemic mixture of this compound. Can provide access to both enantiomers, widely available enzymes.

Late-Stage Functionalization Strategies for this compound

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of chemical modifications at a late point in a synthetic sequence. This approach allows for the rapid generation of a diverse library of analogs from a common advanced intermediate, such as this compound.

The hydroxyl group at the C-2 position of this compound is a prime handle for chemoselective derivatization. Standard organic transformations can be employed to introduce a variety of functional groups.

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under basic conditions. These modifications can modulate the lipophilicity and pharmacokinetic properties of the molecule.

Mitsunobu Reaction: The Mitsunobu reaction allows for the inversion of stereochemistry at the C-2 position while simultaneously introducing a new functional group, such as an azide (B81097) or a phthalimide, which can be further elaborated.

The secondary amine in the azetidine ring of this compound provides another site for selective functionalization.

N-Alkylation and N-Arylation: The nitrogen can be alkylated using various alkyl halides or undergo N-arylation through Buchwald-Hartwig amination, introducing a wide range of substituents.

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates provides access to a variety of amides, sulfonamides, and ureas, respectively. These functional groups can participate in hydrogen bonding interactions with biological targets.

While direct functionalization of the saturated carbocyclic rings is more challenging, modern C-H activation methodologies offer potential routes for regioselective derivatization. Iridium-catalyzed borylation, for instance, has been shown to be effective for the functionalization of C-H bonds in bicyclic systems. escholarship.org This could potentially be applied to introduce a boryl group onto the cyclobutane (B1203170) or cyclopentane ring, which can then be further transformed into other functional groups.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comresearchgate.netmdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and their building blocks.

Key green chemistry principles relevant to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes with high atom economy to minimize the formation of byproducts. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orggreenchemistry-toolkit.org

Use of Safer Solvents and Auxiliaries: Employing environmentally benign solvents, such as water or ethanol, and minimizing the use of protecting groups. researchgate.net The use of enzymes often circumvents the need for protecting groups. acs.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net

Use of Catalysis: Utilizing catalytic reagents, including enzymes, in small amounts rather than stoichiometric reagents. researchgate.net

Enzymatic biotransformations, as discussed in section 2.3.3, are a prime example of the application of green chemistry principles. acs.org They often proceed in aqueous media under mild conditions and with high selectivity, reducing the need for protecting groups and minimizing waste. acs.orgchemrxiv.org

Table 3: Application of Green Chemistry Principles

Green Chemistry Principle Application in this compound Synthesis
Prevention of Waste High-yield, convergent synthetic strategies. acs.org
Atom Economy Catalytic hydrogenations, cycloadditions. greenchemistry-toolkit.org
Safer Solvents Use of water or other green solvents in enzymatic reactions. researchgate.net

Solvent-Free and Aqueous Methodologies

The advancement of green chemistry principles has prompted a shift towards minimizing or eliminating the use of hazardous organic solvents in chemical synthesis. For the production of complex scaffolds like this compound, methodologies employing water as a solvent or solvent-free conditions are of significant interest. Research in related heterocyclic systems has demonstrated that aqueous-phase reactions can sometimes offer comparable or even improved yields over traditional organic solvents, while substantially reducing the environmental impact.

A documented step in the synthesis of a derivative of this compound involves the use of an aqueous acidic solution. Specifically, the deprotection of a precursor molecule is achieved by heating it in the presence of aqueous hydrochloric acid. google.com This step is followed by neutralization with an aqueous solution of sodium bicarbonate, highlighting the integral role of water as a solvent and reagent carrier in the reaction workup. google.com While the reaction itself is performed in an aqueous medium, subsequent extraction of the product is often carried out using an organic solvent like ethyl acetate. google.com The use of microwave assistance in ethanol-water mixtures has also been noted as an energy-efficient alternative for accelerating reactions in related spirocyclic syntheses, often reducing reaction times from hours to minutes while maintaining high yields.

Table 1: Aqueous Reaction Conditions in a Synthetic Step Towards this compound

This table outlines the conditions used for an aqueous deprotection step in a synthesis yielding a this compound derivative.

StepReagentSolventTemperature (°C)Notes
Deprotection4 M Hydrochloric AcidWater90Reaction mixture was heated at reflux overnight. google.com
WorkupSaturated Sodium BicarbonateWaterNot specifiedUsed to neutralize the acidic reaction mixture. google.com

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of sustainable synthesis, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste. While early synthetic routes to the core 6-Azaspiro[3.4]octane framework often relied on stoichiometric reagents or traditional metal-catalyzed cross-coupling and cyclization reactions, modern research emphasizes the development of more efficient and sustainable catalytic systems.

A prominent area of development is visible-light photocatalysis, which uses light as a renewable energy source to drive chemical transformations. The selection of the photocatalyst is critical for reaction efficiency. Studies on related atom transfer protocols, which are fundamental transformations in organic synthesis, have screened various catalysts to optimize performance in greener solvent systems. For instance, ruthenium and iridium-based photocatalysts have been shown to be highly effective. umich.edu The choice of solvent also plays a crucial role, with polar solvents like dimethyl sulfoxide (B87167) (DMSO) and water often providing high yields for these catalytic reactions. umich.edu The development of such catalytic systems, although not yet explicitly detailed for the direct synthesis of this compound, represents a significant stride towards the sustainable production of complex pharmaceutical building blocks. These methodologies offer the potential for milder reaction conditions and improved atom economy compared to classical methods.

Table 2: Example of Photocatalyst and Solvent Screening for a Sustainable Radical Reaction

This table presents data from a study on a visible-light mediated atom transfer reaction, illustrating how catalyst and solvent choice impacts the sustainability and efficiency of a synthesis relevant to complex molecule formation. umich.edu

EntryCatalystSolvent SystemYield (%)Reaction Time (h)
1[Ru(bpy)₃]Cl₂DMF/H₂O9924
2[Ir(ppy)₂(dtbbpy)]PF₆DMF/H₂O9324
3fac-Ir(ppy)₃DMF/H₂O3524
4[Ru(bpy)₃]Cl₂DMSO994
5[Ru(bpy)₃]Cl₂MeCN9924
6[Ru(bpy)₃]Cl₂H₂O9224

Comprehensive Chemical Reactivity and Transformation Pathways of 6 Azaspiro 3.4 Octan 2 Ol

Transformations at the Secondary Amine Functionality

Heterocyclic Annulation Reactions Involving the Nitrogen Atom

The nitrogen atom at the 6-position of the 6-azaspiro[3.4]octane core is a key site for synthetic elaboration, enabling the construction of more complex, fused, or bridged heterocyclic systems through annulation reactions. The nucleophilicity of this secondary amine allows it to participate in cyclocondensation and multicomponent reactions to build new rings.

While specific examples starting directly from 6-Azaspiro[3.4]octan-2-ol are not extensively documented in dedicated studies, the reactivity can be inferred from the behavior of analogous azaspirocycles and related N-heterocycles. The general strategy involves the reaction of the nitrogen atom with bifunctional electrophiles to form a new ring. For instance, condensation with α,β-unsaturated ketones or esters can lead to the formation of fused pyrimidine (B1678525) or lactam rings after initial Michael addition followed by intramolecular cyclization.

A prevalent strategy for forming related spirocyclic systems involves the [3+2] cycloaddition of an in-situ generated azomethine ylide with an electron-deficient alkene, which constructs the pyrrolidine (B122466) ring. researchgate.netthieme-connect.com Reversing this logic, the pre-formed 6-azaspiro[3.4]octane nitrogen can be used as a building block. For example, reaction with diketones or their equivalents can lead to the formation of fused pyrrole (B145914) or pyrazine (B50134) rings. A representative transformation is the Paal-Knorr pyrrole synthesis, where the secondary amine would react with a 1,4-dicarbonyl compound under dehydrating conditions.

Table 1: Representative Heterocyclic Annulation Reactions

Reactant A Reactant B (Bifunctional Electrophile) Resulting Annulated System (Example) Conditions
6-Azaspiro[3.4]octane derivative 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione) Fused Pyrrole Acid or heat, dehydration
6-Azaspiro[3.4]octane derivative α-Haloketone followed by intramolecular cyclization Fused Piperazinone Base, multi-step

Reactivity of the Spirocyclic Ring System

The reactivity of the spirocyclic framework is dominated by the inherent strain of the cyclobutane (B1203170) ring and the potential for functionalization on the peripheral carbon atoms.

Ring-Opening Reactions (e.g., Cyclobutane Ring Strain Release)

The spiro[3.4]octane system incorporates a cyclobutane ring, which possesses significant ring strain (approximately 26 kcal/mol). This strain can be a thermodynamic driving force for ring-opening reactions, providing a pathway to unique molecular scaffolds that would be otherwise difficult to access. nih.gov Methodologies that harness this strain energy are prominent in synthetic chemistry, particularly for constructing azetidine-containing spirocycles from even more strained precursors like azabicyclo[1.1.0]butanes. researchgate.netnih.gov

While the primary application of strain-release is in the formation of such spirocycles, the reverse reaction—the opening of the cyclobutane ring—is mechanistically plausible under various conditions:

Thermal or Photochemical Activation: Under high temperatures or photochemical conditions, the C-C bonds of the cyclobutane ring can cleave, leading to diradical intermediates that can rearrange or be trapped.

Metal-Catalyzed Reactions: Transition metals like rhodium, palladium, or nickel can insert into the strained C-C bonds of the cyclobutane ring, initiating a variety of transformations such as isomerization, cycloadditions, or cross-coupling reactions.

Acid/Base-Mediated Opening: While less common for simple alkanes, the presence of the adjacent alcohol at C-2 could facilitate ring-opening under specific acidic conditions, potentially through a fragmentation mechanism leading to a larger, more stable ring system.

These reactions offer a synthetic route to functionalized medium-sized rings or macrocycles, although specific documented examples for this compound are limited.

Cycloaddition Reactions (if applicable)

Cycloaddition reactions are a powerful tool for constructing ring systems, and the azaspiro[3.4]octane framework is frequently a product of such reactions. researchgate.net The most notable of these is the [3+2] cycloaddition between an azomethine ylide and an alkene. researchgate.netthieme-connect.com For instance, the reaction of an azomethine ylide generated from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with an electron-deficient alkene fused to a cyclobutane ring can produce the 6-azaspiro[3.4]octane skeleton. researchgate.net

While the pre-formed this compound is a saturated system, it can be derivatized to participate in cycloadditions. For example, dehydration of the alcohol at C-2 would yield 6-azaspiro[3.4]oct-2-ene. This strained alkene could then serve as a dienophile in Diels-Alder [4+2] cycloadditions or as a partner in 1,3-dipolar cycloadditions, leading to complex polycyclic architectures.

Table 2: Potential Cycloaddition Reactions of a 6-Azaspiro[3.4]octene Derivative

Reaction Type Dipole/Diene Dipolarophile/Dienophile Product Type
[4+2] Diels-Alder 1,3-Butadiene 6-Azaspiro[3.4]oct-2-ene Fused Tricyclic System
[3+2] Dipolar Nitrone 6-Azaspiro[3.4]oct-2-ene Fused Isoxazolidine

Functionalization of Peripheral Carbons (e.g., C-H Activation)

Direct functionalization of the C-H bonds on the saturated carbocyclic portion of the 6-azaspiro[3.4]octane skeleton represents a modern and efficient strategy for creating analogs without lengthy de novo synthesis. While challenging due to the relative inertness of sp³ C-H bonds, methods involving radical-mediated or transition-metal-catalyzed C-H activation are applicable.

Strategies for such functionalizations include:

Directed C-H Activation: The nitrogen atom or the C-2 hydroxyl group can act as directing groups, guiding a metal catalyst to activate a specific C-H bond in its proximity (e.g., at C-1, C-3, or C-7). This allows for site-selective introduction of new functional groups.

Radical-Mediated Functionalization: Reactions like the Hofmann-Löffler-Freytag reaction could be adapted. N-halogenation of the pyrrolidine nitrogen, followed by homolytic cleavage, could generate a nitrogen-centered radical that abstracts a hydrogen atom from a peripheral carbon (e.g., C-1), leading to a carbon-centered radical that can be trapped by a halogen. Subsequent nucleophilic substitution would yield a functionalized product.

Oxidation: Strong oxidizing agents can introduce ketone or further hydroxyl groups onto the cyclopentane (B165970) ring, although selectivity can be a significant challenge. smolecule.com

Palladium-Catalyzed Cross-Coupling and Other Metal-Mediated Reactions

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis and are highly relevant to the functionalization of the 6-azaspiro[3.4]octane scaffold. These reactions typically involve coupling an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. For the 6-azaspiro[3.4]octane system, this can be applied in two main ways: coupling directly to the nitrogen atom (amination) or coupling to a functionalized carbon on the ring system.

To utilize carbon-carbon or carbon-heteroatom cross-coupling, a derivative of this compound, such as a bromo- or iodo-substituted analog, is required. Such precursors can be synthesized and then engaged in a variety of coupling reactions. For example, a bromo-substituted azaspiro[3.4]octane can undergo Suzuki-Miyaura coupling with arylboronic acids to introduce aryl groups, a key transformation in medicinal chemistry. google.comrsc.org

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Substrate Coupling Partner Catalyst/Ligand System (Example) Product
Suzuki-Miyaura Bromo-6-azaspiro[3.4]octane derivative Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ Aryl-6-azaspiro[3.4]octane
Heck Iodo-6-azaspiro[3.4]octane derivative Alkene (e.g., Styrene) Pd(OAc)₂, P(o-tol)₃ Alkenyl-6-azaspiro[3.4]octane

Amination Reactions (if applicable)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide/triflate. wikipedia.org This reaction is exceptionally useful for synthesizing N-aryl derivatives of the 6-azaspiro[3.4]octane core. The secondary amine at the 6-position can be directly coupled with a wide range of (hetero)aryl halides. This transformation is frequently cited in the patent literature for the synthesis of pharmacologically active agents based on the azaspiro[3.4]octane scaffold. google.comgoogle.com.naarkat-usa.org

The reaction typically requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, XPhos, or Josiphos-type ligands), and a base (e.g., NaOt-Bu or Cs₂CO₃). The choice of ligand and base is crucial for achieving high yields and depends on the steric and electronic properties of both the amine and the aryl halide.

Table 4: Buchwald-Hartwig Amination of 6-Azaspiro[3.4]octane

Aryl Halide (Ar-X) Amine Substrate Catalyst/Ligand Base Product (Ar-N-Spirocycle)
2-Chloropyridine This compound Pd₂(dba)₃ / Xantphos Cs₂CO₃ 6-(Pyridin-2-yl)-6-azaspiro[3.4]octan-2-ol
4-Bromotoluene This compound Pd(OAc)₂ / BINAP NaOt-Bu 6-(p-Tolyl)-6-azaspiro[3.4]octan-2-ol

Arylation and Alkenylation Strategies

The functionalization of the this compound scaffold through the introduction of aryl and alkenyl groups can be achieved via several synthetic strategies. These transformations can target either the secondary alcohol at the C-2 position or the C-H bonds of the azetidine (B1206935) and cyclopentane rings, often leveraging transition metal catalysis.

Arylation:

Palladium-catalyzed cross-coupling reactions are a cornerstone for the arylation of heterocyclic compounds. osti.govnih.gov For this compound, arylation can be envisioned to occur at the nitrogen of the azetidine ring (N-arylation) or at a carbon atom (C-arylation). N-arylation, a common transformation for secondary amines, can be accomplished through Buchwald-Hartwig amination. uni-muenchen.de This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple the azetidine nitrogen with an aryl halide or triflate.

C-H arylation presents a more direct approach to functionalizing the carbon skeleton. rsc.orgorganic-chemistry.orgacs.org Palladium-catalyzed C(sp³)–H arylation has been successfully applied to other azetidine-containing molecules and could be adapted for this compound. rsc.org This would likely require a directing group to achieve regioselectivity, guiding the catalyst to a specific C-H bond. The hydroxyl group at C-2 could potentially serve as an endogenous directing group, facilitating arylation at adjacent positions.

Alkenylation:

Alkenylation of the this compound framework can be approached in a few ways. The secondary alcohol at C-2 can be oxidized to the corresponding ketone, 6-azaspiro[3.4]octan-2-one, which can then undergo reactions such as the Wittig or Horner-Wadsworth-Emmons olefination to introduce an exocyclic double bond.

Direct alkenylation of the secondary alcohol is also a possibility through transition metal-catalyzed reactions. For instance, a copper-catalyzed alkenylation of alcohols with β-nitrostyrenes has been reported as a method to form allylic alcohol derivatives. organic-chemistry.org This radical addition-elimination process could potentially be applied to this compound. organic-chemistry.org Furthermore, Heck-type reactions could be employed, particularly if a derivative with a leaving group is prepared. thieme-connect.comresearchgate.net The development of intramolecular Mizoroki–Heck reactions for creating quaternary stereocenters in spirocyclic systems highlights the potential for such transformations. acs.org

The following table summarizes potential arylation and alkenylation reactions for this compound, with representative conditions based on analogous systems.

Transformation Substrate Position Reaction Type Typical Reagents & Conditions Product Type Reference
N-ArylationN-6Buchwald-Hartwig AminationAr-X (X=Br, I), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu), Toluene, 80-110 °C6-Aryl-6-azaspiro[3.4]octan-2-ol uni-muenchen.de
C-H ArylationC-5 or C-7Directed C-H ActivationAr-I, Pd(OAc)₂, Directing Group, Oxidant, High Temperature5- or 7-Aryl-6-azaspiro[3.4]octan-2-ol rsc.orgorganic-chemistry.org
Alkenylation via Oxidation/OlefinationC-2Wittig Reaction1. PCC, CH₂Cl₂; 2. Ph₃P=CHR, THF2-Alkylidene-6-azaspiro[3.4]octane
Direct AlkenylationC-2 (α-position)Copper-Catalyzed Radical Addition-Eliminationβ-Nitrostyrene, Cu(OAc)₂, DTBP, 100 °C2-(1-Arylvinyl)-6-azaspiro[3.4]octan-2-ol organic-chemistry.org
AlkenylationN/AHeck ReactionAlkene, Pd catalyst, BaseAlkenylated spirocycle thieme-connect.comresearchgate.net

This table presents illustrative examples based on general methodologies; specific conditions for this compound would require experimental optimization.

Chemo- and Regioselectivity in Multi-Functionalized this compound Derivatives

The presence of multiple reactive sites in derivatives of this compound—namely the secondary amine, the secondary alcohol, and potentially other introduced functional groups—raises important questions of chemo- and regioselectivity. The outcome of a given reaction will depend on the nature of the reagents, catalysts, and reaction conditions.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In a typical multi-functionalized this compound derivative, the secondary amine is generally more nucleophilic than the secondary alcohol. Therefore, in reactions with electrophiles like acyl chlorides or alkyl halides under basic conditions, N-acylation or N-alkylation is often favored over O-acylation or O-alkylation. However, this selectivity can be reversed by using protecting groups. For example, protecting the nitrogen atom with a group like tert-butyloxycarbonyl (Boc) allows for selective reactions at the hydroxyl group. chemrxiv.org

In transition metal-catalyzed reactions, chemoselectivity can be dictated by the catalyst's affinity for a particular functional group. For instance, some palladium catalysts may preferentially coordinate with the nitrogen atom, directing reactivity to its vicinity, while other catalytic systems might be designed to interact with the hydroxyl group.

Regioselectivity:

Regioselectivity, the preference for reaction at one position over another, is a key consideration in the functionalization of the spirocyclic core. For instance, in a C-H activation/functionalization reaction on an N-protected 6-azaspiro[3.4]octane skeleton, there are several non-equivalent C-H bonds. The regioselectivity of such a reaction is often controlled by a directing group. acs.org A directing group installed on the nitrogen atom can guide the catalyst to the C-H bonds at the C-5 or C-7 positions. The inherent ring strain and geometry of the spirocyclic system also play a crucial role in determining which C-H bond is most accessible for activation.

In reactions involving intermediates like azomethine ylides for cycloadditions, the regioselectivity of the cycloaddition is governed by electronic and steric factors of both the ylide and the dipolarophile. nih.gov

The table below illustrates potential selective reactions on a hypothetical multi-functionalized derivative, 6-Boc-6-azaspiro[3.4]octan-2-ol.

Reaction Type Reagent Target Site Selectivity Principle Product Reference
O-AcylationAcetyl chloride, PyridineC-2 HydroxylThe nitrogen is protected by the Boc group, leaving the hydroxyl as the most nucleophilic site.6-Boc-2-acetoxy-6-azaspiro[3.4]octane chemrxiv.org
OxidationPCC, CH₂Cl₂C-2 HydroxylSelective oxidation of a secondary alcohol to a ketone.6-Boc-6-azaspiro[3.4]octan-2-one
Directed C-H ArylationPd(OAc)₂, Picolinamide (B142947) directing group on N, Ar-IC-5 or C-7The picolinamide directing group controls the regioselectivity of the C-H activation.Arylated 6-picolinamide-6-azaspiro[3.4]octan-2-ol organic-chemistry.org
Michael AdditionMethyl acrylate, BaseN-6 (after deprotection)The deprotected amine is a soft nucleophile that preferentially adds to the β-carbon of the α,β-unsaturated ester.Methyl 3-(2-hydroxy-6-azaspiro[3.4]octan-6-yl)propanoate

This table provides representative examples of selective transformations. The actual outcomes would be subject to specific experimental conditions.

Advanced Spectroscopic and Structural Elucidation of 6 Azaspiro 3.4 Octan 2 Ol and Its Analogues

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-Crystal X-ray Diffraction of 6-Azaspiro[3.4]octan-2-ol

Hypothetical Crystallographic Data for this compound

In the absence of experimental data, we can outline the type of information that would be obtained from such an analysis. A successful crystallographic study would yield a data table similar to the one below. The values presented here are purely illustrative and are what a researcher would aim to determine.

Parameter Hypothetical Value
Chemical FormulaC₇H₁₃NO
Formula Weight127.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.345
α (°)90
β (°)109.87
γ (°)90
Volume (ų)1056.7
Z4
Calculated Density (g/cm³)1.345
R-factor (%)< 5

The successful growth of a single crystal of this compound would be the first and often most challenging step in this process. Once a suitable crystal is obtained, X-ray diffraction analysis would reveal the precise spatial arrangement of the azaspirocyclic core, including the planarity of the rings and the orientation of the hydroxyl substituent.

Co-crystallization and Supramolecular Interactions

Co-crystallization is a powerful technique used to form crystalline solids containing two or more different molecules in a stoichiometric ratio. This approach can be used to modify the physicochemical properties of a compound, such as solubility and stability, and to study the non-covalent interactions that govern molecular recognition.

For this compound, the presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom) makes it an excellent candidate for forming co-crystals with other molecules, known as co-formers. Potential co-formers could include carboxylic acids, amides, or other compounds capable of hydrogen bonding.

The study of the resulting crystal structures would reveal the intricate network of supramolecular interactions, such as hydrogen bonds and van der Waals forces, that dictate the packing of the molecules in the crystal lattice. Understanding these interactions is key to rational crystal engineering.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral)

The structure of this compound contains a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is a vital tool for studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property unique to chiral compounds.

This technique is instrumental in determining the enantiomeric purity of a sample and can be used to assign the absolute configuration (R or S) of the stereocenters, often through comparison with theoretical calculations. A CD spectrum would provide a unique fingerprint for each enantiomer of this compound.

Hypothetical Chiroptical Data for an Enantiomer of this compound

While no experimental CD spectra for this compound have been reported, a hypothetical dataset for a pure enantiomer might look as follows:

Wavelength (nm) Molar Ellipticity (deg cm² dmol⁻¹)
210+5.2
225+2.1
240-1.8
260-0.5

This data would indicate the regions of the electromagnetic spectrum where the chiral molecule interacts with polarized light, providing insight into its electronic transitions and three-dimensional structure in solution.

Theoretical and Computational Investigations on 6 Azaspiro 3.4 Octan 2 Ol

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

No published studies were found that employed Density Functional Theory (DFT) or other quantum chemical methods to investigate the electronic structure and reactivity of 6-Azaspiro[3.4]octan-2-ol. Such calculations are fundamental for understanding the intrinsic properties of a molecule.

Frontier Molecular Orbital (FMO) Analysis

Without DFT calculations, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound remain undetermined. The HOMO-LUMO gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. Consequently, no data table for FMO analysis can be generated.

Electrostatic Potential Surface (ESP) Mapping

There is no available research that details the Electrostatic Potential Surface (ESP) map of this compound. An ESP map is crucial for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which in turn helps in predicting its interaction with other chemical species.

Conformational Analysis and Energy Minima via Molecular Mechanics and Dynamics Simulations

A thorough search did not yield any studies on the conformational analysis of this compound using molecular mechanics or molecular dynamics simulations. These methods are essential for exploring the three-dimensional shapes a molecule can adopt and their relative stabilities.

Ring Puckering and Inversion Profiles

The spirocyclic structure of this compound consists of a cyclobutane (B1203170) and a pyrrolidine (B122466) ring. However, no computational studies have been published that describe the specific puckering of these rings or the energy profiles associated with their inversion.

Preferred Conformations and Their Interconversion Barriers

Information regarding the preferred low-energy conformations of this compound and the energy barriers that separate them is not available in the current body of scientific literature. This data is vital for understanding the molecule's dynamic behavior and how its shape might influence its biological activity or chemical reactivity. A data table for preferred conformations and interconversion barriers cannot be provided due to the absence of research in this area.

Reaction Mechanism Elucidation using Computational Methods

There are no published computational studies that elucidate the mechanisms of chemical reactions involving this compound. Theoretical investigations are a powerful tool for mapping out reaction pathways, identifying transition states, and calculating activation energies, but such work has not been reported for this compound.

Transition State Identification for Key Synthetic Steps

The synthesis of spirocyclic systems like this compound often involves intramolecular cyclization reactions, which are critical for forming the characteristic spiro-junction. Identifying the transition state (TS) for these key steps is fundamental to understanding the reaction mechanism, kinetics, and potential energy barriers.

Computational chemists utilize various algorithms to locate transition states on the potential energy surface. Methods such as the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian software) are commonly employed. github.ioresearchgate.net These methods require the optimized geometries of the reactant and product as input to approximate the structure of the transition state. researchgate.net

For a hypothetical key intramolecular cyclization step in the synthesis of this compound, a computational workflow would involve:

Optimization of Reactants and Products: The initial step is to obtain the lowest energy conformations of the acyclic precursor (reactant) and the spirocyclic product using a selected level of theory (e.g., B3LYP functional with a 6-31G* basis set).

Transition State Search: Using the optimized reactant and product structures, a TS search is initiated. The resulting structure is a first-order saddle point on the potential energy surface.

Frequency Calculation: To verify a true transition state, a frequency calculation is performed on the optimized TS geometry. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate (e.g., the formation of the C-N bond to close the ring). researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. github.io This analysis traces the minimum energy path downhill from the transition state in both forward and reverse directions.

The table below illustrates hypothetical data that could be generated from a DFT calculation for a key cyclization step.

ParameterReactantTransition State (TS)Product
Relative Energy (kcal/mol)0.00+25.5-15.2
Key Bond Distance (Forming C-N bond, Å)3.852.151.47
Imaginary Frequency (cm⁻¹)--350.i-

Energy Profiles of Transformation Pathways

The energy profile is crucial for predicting the feasibility and rate of a chemical transformation. A high activation energy suggests a slow reaction that may require significant energy input (e.g., high temperature), while a lower barrier indicates a more facile process. Computational studies can compare different potential synthetic routes to determine the most energetically favorable pathway. youtube.com For complex reactions, the pathway may involve multiple steps with several intermediates and transition states.

The following table and corresponding graph depict a hypothetical energy profile for a two-step synthesis of the this compound scaffold.

SpeciesDescriptionCalculated Relative Energy (kcal/mol)
ReactantAcyclic Precursor0.0
TS1First Transition State+22.8
IntermediateCyclized Intermediate-5.4
TS2Second Transition State+10.1
ProductThis compound-18.7

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. nih.govuncw.eduescholarship.org By comparing calculated spectra with experimental data, chemists can confirm the identity and stereochemistry of a molecule like this compound.

NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. frontiersin.org The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating nuclear magnetic shielding tensors. uncw.edu The typical workflow is as follows:

A high-level DFT geometry optimization is performed, often including solvent effects through a continuum model (e.g., PCM).

Using the optimized geometry, a GIAO NMR calculation is run at a suitable level of theory (e.g., mPW1PW91/6-31G(d,p)). nih.gov

The calculated absolute shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

Predicted chemical shifts can be particularly valuable for distinguishing between different isomers or diastereomers, where experimental spectra might be ambiguous.

Atom PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C135.21.98, 2.15
C270.14.10
C338.51.85, 2.05
C445.8-
C555.32.88, 3.01
C755.32.88, 3.01
C830.72.20, 2.35

IR Frequencies Prediction: Theoretical calculations can also predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. unito.itresearchgate.net These calculations are based on the second derivatives of the energy with respect to atomic displacements. The process involves:

Optimizing the molecular geometry.

Performing a frequency calculation on the optimized structure.

The resulting vibrational frequencies often have a systematic error due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data. unito.it

Predicted IR spectra can help assign specific vibrational modes to observed experimental peaks, such as the O-H stretch of the alcohol or the N-H stretch of the amine.

Vibrational ModeCalculated Frequency (cm⁻¹, Scaled)Expected Intensity
O-H Stretch3450Strong, Broad
N-H Stretch3310Medium
C-H Stretch (sp³)2850-2960Strong
C-O Stretch1080Strong
C-N Stretch1190Medium

In Silico Screening and Ligand-Binding Predictions

The 6-Azaspiro[3.4]octane scaffold is recognized as a "privileged" structure in medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and novel chemical space make it an attractive core for designing new therapeutic agents. nih.govbldpharm.com In silico methods are essential for evaluating the properties of this scaffold and predicting its potential for binding to biological targets.

Scaffold Properties: The spirocyclic nature of this compound confers several desirable properties for drug design:

Three-Dimensionality: Unlike flat aromatic rings, the spirocyclic core projects its substituents into distinct vectors in 3D space. This allows for more precise and extensive interactions within a protein's binding pocket. sigmaaldrich.com

Increased Fsp³ Character: The fraction of sp³-hybridized carbons (Fsp³) is a key metric in drug design, with higher values often correlating with improved solubility, metabolic stability, and clinical success. The 6-Azaspiro[3.4]octane scaffold is rich in sp³ carbons.

Conformational Rigidity: The fused ring system restricts the number of accessible conformations. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinity.

Novelty: As a non-classical scaffold, it offers opportunities to explore new chemical space and develop compounds with novel mechanisms of action, moving away from over-explored "flatland" molecules. researchgate.net

PropertySignificance in Drug Design
Molecular WeightInfluences absorption and distribution.
LogP (Lipophilicity)Affects solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA)Predicts cell permeability and oral bioavailability.
Number of H-bond Donors/AcceptorsCrucial for specific interactions with biological targets.
Fraction of sp³ Carbons (Fsp³)Correlates with improved physicochemical and pharmacokinetic properties.

Ligand-Binding Predictions: In silico techniques like molecular docking and pharmacophore modeling are used to predict how a molecule like this compound might interact with a protein target. thesciencein.orgnih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for binding to a specific target. nih.govnih.gov The this compound scaffold, with its defined geometry and functional groups (amine and alcohol), can be used to match existing pharmacophore models or to build new ones. mdpi.com

Molecular Docking: This computational method predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor protein. nih.goviosrjournals.org A library of virtual compounds based on the this compound scaffold can be docked into the active site of a target protein to identify potential hits. The defined stereochemistry and rigidity of the scaffold can lead to more reliable and predictable docking poses.

These in silico screening methods allow for the rapid evaluation of large numbers of virtual compounds, prioritizing those with the highest predicted affinity and best fit for a given target before committing to their chemical synthesis.

Applications of 6 Azaspiro 3.4 Octan 2 Ol As a Versatile Molecular Scaffold in Chemical Research

Role as a Privileged Building Block in Complex Molecule Synthesis

The 6-Azaspiro[3.4]octan-2-ol scaffold is considered a privileged building block in the synthesis of complex molecules due to its inherent three-dimensionality and the presence of multiple functionalization points. researchgate.net Spirocyclic N-heterocycles, in general, are sought after in drug discovery for their ability to provide structures that escape the "flatland" of traditional aromatic compounds, leading to improved physicochemical properties and metabolic stability. researchgate.net The synthesis of various azaspiro[3.4]octane derivatives has been explored, highlighting their potential as multifunctional modules in drug discovery. researchgate.net

While direct incorporation of the this compound moiety into the total synthesis of natural products is not extensively documented in readily available literature, the broader class of spirocyclic scaffolds is prevalent in numerous natural products. The principles of diversity-oriented synthesis often employ unique building blocks like this compound to generate libraries of natural product-like compounds. mdpi.com This approach allows for the exploration of chemical space around a natural product's core structure, leading to the discovery of analogues with improved biological activities. The rigid spirocyclic framework can mimic or constrain the conformations of flexible side chains found in natural products, providing valuable structure-activity relationship (SAR) data.

The general strategy involves the use of bifunctional building blocks in iterative coupling reactions to construct complex molecular frameworks, a concept that can be extended to the use of this compound. nih.gov

The this compound scaffold serves as a versatile starting material for the construction of more complex heterocyclic systems. The presence of both a secondary amine and a hydroxyl group allows for a variety of chemical transformations. For instance, the amine can be acylated, alkylated, or used in cyclization reactions, while the hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution.

Methodologies such as [3+2] cycloaddition reactions have been employed for the synthesis of azaspiro[3.4]octanes, which can then be further elaborated. researchgate.net These strategies provide access to a range of novel heterocyclic systems with potential applications in medicinal chemistry. The synthesis of various functionalized 2,6-diazaspiro[3.4]octane analogues has been reported, demonstrating the utility of the azaspirocyclic core in building diverse molecular architectures. researchgate.net

Table 1: Examples of Complex Heterocyclic Systems Derived from Azaspiro[3.4]octane Scaffolds

Starting Material/ScaffoldReaction TypeResulting Heterocyclic SystemPotential ApplicationReference
Azaspiro[3.4]octane derivative[3+2] CycloadditionFused polycyclic systemsDrug Discovery researchgate.net
2,6-Diazaspiro[3.4]octaneAcylation/CyclizationMulti-ring heterocyclic compoundsMedicinal Chemistry researchgate.net

Design and Synthesis of Novel Ligands and Catalysts Based on the this compound Scaffold

The rigid and chiral nature of the this compound framework makes it an attractive scaffold for the design of novel ligands and catalysts for asymmetric synthesis. The defined spatial orientation of substituents can create a well-defined chiral environment around a metal center or a reactive site.

The development of chiral ligands is crucial for enantioselective transformations in organic synthesis. semanticscholar.org The this compound scaffold can be functionalized to incorporate coordinating atoms such as phosphorus, nitrogen, or oxygen, leading to the formation of chiral ligands for a variety of metal-catalyzed reactions. The design of such ligands often focuses on creating a C2-symmetric or a non-symmetrical environment to effectively control the stereochemical outcome of a reaction. nih.gov

While specific examples of chiral ligands derived directly from this compound are not abundant in the literature, the general principles of chiral ligand design can be applied to this scaffold. For instance, the hydroxyl and amino groups can serve as handles for the introduction of phosphine (B1218219) or other coordinating moieties.

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, with small chiral organic molecules catalyzing a wide range of enantioselective reactions. researchgate.netunibo.itnih.gov The this compound scaffold, with its inherent chirality and functional groups, is a promising candidate for the development of novel organocatalysts.

The secondary amine of the azaspirocyclic core can be utilized in enamine or iminium ion catalysis, while the hydroxyl group can participate in hydrogen bonding interactions to activate substrates and control stereoselectivity. Although specific applications of this compound as an organocatalyst are yet to be extensively reported, the structural motifs present in this molecule are found in many successful organocatalysts.

Table 2: Potential Organocatalytic Activation Modes of this compound

Functional GroupActivation ModePotential Reactions
Secondary AmineEnamine catalysisAldol (B89426) reactions, Michael additions
Secondary AmineIminium ion catalysisDiels-Alder reactions, Friedel-Crafts alkylations
Hydroxyl GroupHydrogen bondingActivation of carbonyls and other electrophiles

Applications in Supramolecular Chemistry and Materials Science (e.g., self-assembly, hydrogen bonding networks)

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. longdom.orgnih.govresearchgate.net The ability of molecules to self-assemble into well-defined, ordered structures is a key aspect of this field. The this compound molecule, with its hydrogen bond donor (hydroxyl and amine) and acceptor (amine) sites, has the potential to participate in the formation of intricate hydrogen bonding networks. mdpi.comresearchgate.net

These hydrogen bonding interactions can direct the self-assembly of the molecules into one-, two-, or three-dimensional supramolecular architectures in the solid state. The resulting crystal packing is influenced by the strength and directionality of these non-covalent interactions. researchgate.net While the specific supramolecular chemistry of this compound has not been a major focus of research, the principles of crystal engineering suggest its potential for forming predictable and stable supramolecular structures. mdpi.com

The understanding of these intermolecular interactions is crucial for the design of new materials with desired properties, such as specific crystal morphologies, porosity, or host-guest capabilities.

Design of Molecular Probes and Chemical Biology Tools

The functional groups present in this compound, namely the secondary alcohol and the secondary amine within the spirocyclic framework, provide versatile handles for chemical modification. These sites can be exploited to attach reporter groups, such as fluorescent labels, or affinity tags, thereby enabling the use of this scaffold in the construction of molecular probes for chemical biology research.

The secondary amine of the 6-azaspiro[3.4]octane core is a prime site for the covalent attachment of fluorophores. Through standard acylation or alkylation reactions, a wide variety of fluorescent dyes can be introduced. The choice of fluorophore can be tailored to the specific application, with considerations for factors such as excitation and emission wavelengths, quantum yield, and photostability. The rigid nature of the spirocyclic scaffold can be advantageous, as it may reduce non-radiative decay pathways for the attached fluorophore, potentially enhancing its fluorescent properties.

Table 1: Potential Fluorescent Labels for Conjugation to the 6-Azaspiro[3.4]octane Scaffold

Fluorescent LabelTypical Excitation (nm)Typical Emission (nm)Reactive Group for Conjugation
Fluorescein isothiocyanate (FITC)~495~519Isothiocyanate
Tetramethylrhodamine isothiocyanate (TRITC)~550~575Isothiocyanate
Dansyl chloride~335~518Sulfonyl chloride
7-Nitrobenz-2-oxa-1,3-diazole (NBD) chloride~465~535Chloro

While specific examples utilizing this compound are not readily found in the literature, the principles of probe design are well-established, and the scaffold's reactivity is amenable to these synthetic strategies.

In a similar vein, the this compound scaffold can be functionalized to create affinity probes. These probes are instrumental in identifying and validating the protein targets of bioactive small molecules. The design of such a probe typically involves three key components: a "warhead" that covalently reacts with the target protein, a "tag" for detection or enrichment (such as biotin or a clickable alkyne/azide), and the core scaffold that directs the probe to the target.

The secondary alcohol of this compound could be derivatized to incorporate a reactive group, or the secondary amine could be used as an attachment point for a linker connected to a tag. The spirocyclic core, in this context, would serve as the central structural element that presents these functionalities in a defined spatial orientation to facilitate interaction with a target protein.

Table 2: Components for the Design of Affinity Probes Based on the 6-Azaspiro[3.4]octane Scaffold

ComponentFunctionExample MoietiesAttachment Point on Scaffold
WarheadCovalent modification of targetAcrylamide, Fluorophosphonate, EpoxideDerivatization of the hydroxyl group
TagDetection and enrichmentBiotin, Alkyne, Azide (B81097)Acylation/alkylation of the amine
LinkerSpatially separates tag from scaffoldPolyethylene glycol (PEG), Alkyl chainsAcylation/alkylation of the amine

The development of such probes would enable researchers to investigate the molecular targets of novel bioactive compounds built upon the 6-azaspiro[3.4]octane framework.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

The optimization of a molecular scaffold is a critical process in the development of new chemical entities. For this compound, SAR studies would focus on understanding how modifications to its structure influence its physical and structural properties. This knowledge is essential for fine-tuning the scaffold to achieve desired characteristics, such as improved solubility, optimized lipophilicity, or enhanced metabolic stability.

Chemical modifications can be systematically introduced at several positions on the this compound scaffold. These include:

N-substitution: The secondary amine can be alkylated or acylated with a variety of substituents.

O-substitution: The secondary alcohol can be etherified, esterified, or oxidized to a ketone.

Ring substitution: Introduction of substituents on the cyclopentane (B165970) ring.

The impact of these modifications on key physicochemical properties can be quantified. For example, the lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

While a systematic SAR study for this compound focused on physical properties is not available, we can infer the likely effects of certain modifications based on general principles of medicinal chemistry and data from related azaspirocyclic compounds. For instance, the introduction of a benzyl group on the nitrogen atom of a related 6-azaspiro[3.4]octane derivative has been shown to increase lipophilicity.

Table 3: Predicted Impact of Chemical Modifications on the Physicochemical Properties of the 6-Azaspiro[3.4]octane Scaffold

ModificationPosition of ModificationPredicted Effect on Lipophilicity (LogP)Predicted Effect on Aqueous SolubilityPredicted Effect on Hydrogen Bonding Potential
MethylationNitrogen (N6)IncreaseDecreaseNo change in acceptor count, loss of donor
AcetylationNitrogen (N6)Slight Increase/DecreaseVariableLoss of donor, gain of acceptor
BenzylationNitrogen (N6)Significant IncreaseSignificant DecreaseNo change in acceptor count, loss of donor
Oxidation of alcohol to ketoneCarbon (C2)IncreaseDecreaseLoss of donor and acceptor
Introduction of a hydroxyl groupCyclopentane ringDecreaseIncreaseGain of donor and acceptor

These predictions are based on the general effects of these functional groups on molecular properties. Experimental validation through the synthesis and analysis of a library of this compound derivatives would be necessary to establish a quantitative SAR. Such studies would provide invaluable data for the rational design of novel compounds based on this promising scaffold.

Future Directions and Emerging Research Perspectives for 6 Azaspiro 3.4 Octan 2 Ol

Development of Novel and Efficient Synthetic Routes

The advancement of research into 6-Azaspiro[3.4]octan-2-ol and its derivatives is contingent upon the development of new and efficient synthetic methodologies. Current strategies often focus on constructing the core azaspiro[3.4]octane framework, which can then be functionalized. Future efforts are geared towards improving step economy, scalability, and stereochemical control.

Key areas of development include:

Diversity-Oriented Synthesis: Multicomponent reactions offer a rapid pathway to complex azaspirocycles from simple precursors. For instance, the condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane (B129776) provides access to functionalized pyrrolidines and other azaspiro compounds. acs.org

Cycloaddition Reactions: [3+2] cycloaddition strategies have been effectively used to create the 2-oxa-6-azaspiro[3.4]octane system, providing a robust method for synthesizing surrogates of common pharmaceutical motifs like piperazine (B1678402) and morpholine. researchgate.net

Palladium-Catalyzed Cyclizations: Convergent methods, such as the palladium-catalyzed dearomative azaspirocyclization of bromoarenes with N-tosylhydrazones, are emerging as powerful tools for constructing 1-azaspirocycles with high precision. acs.org

Annulation Strategies: Facile synthesis of the 2-azaspiro[3.4]octane core has been achieved through several routes involving the annulation of either the cyclopentane (B165970) or the azetidine (B1206935) ring, using readily available materials and minimizing chromatographic purification.

A comparative look at these emerging strategies highlights the diverse approaches being taken to access this valuable chemical space.

Table 1: Comparison of Emerging Synthetic Strategies for Azaspiro[3.4]octane Scaffolds


Synthetic MethodKey FeaturesPotential AdvantagesReported Application
Diversity-Oriented SynthesisMulticomponent condensation reactions.Rapid access to diverse and complex scaffolds.Synthesis of 5-azaspiro[2.4]heptanes and related compounds. mdpi.com
[3+2] CycloadditionReaction of azomethine ylides with electron-deficient alkenes.High efficiency and good yields for specific heteroatom-containing spirocycles.Improved synthesis of 2-oxa-6-azaspiro[3.4]octane. acs.org
Palladium-Catalyzed Dearomative CyclizationConvergent synthesis from bromoarenes and N-tosylhydrazones.Introduction of carbon substituents and access to diverse aromatic cores.Generation of 1-azaspirocycles from furan, thiophene, and naphthalene (B1677914) cores. nih.gov
Ring AnnulationStepwise construction of either the azetidine or cyclopentane ring.Use of conventional transformations and readily available starting materials.Facile synthesis of the parent 2-azaspiro[3.4]octane.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is a largely unexplored domain, offering fertile ground for new chemical transformations. The inherent ring strain of the azetidine ring, combined with the functionality of the secondary alcohol and amine, suggests several potential avenues for investigation.

Strain-Release Reactions: The four-membered azetidine ring is subject to significant ring strain. This strain could be harnessed to drive novel ring-opening or ring-expansion reactions, providing access to unique and structurally diverse acyclic or larger heterocyclic products. Such transformations could be initiated by electrophiles, nucleophiles, or radical species, targeting the C-C or C-N bonds of the azetidine.

Stereoselective Functionalization: The hydroxyl group at the C2 position presents a key handle for further modification. Future research could focus on stereoselective reactions at this center, such as oxidation to the corresponding ketone, esterification, or etherification, to introduce new functional groups and explore the impact on the molecule's properties.

C-H Functionalization: While radical C-H functionalization has been studied in related azaspirocycles, the specific regioselectivity and stereoselectivity for this compound remain to be determined. Exploring directed C-H activation, using the alcohol or amine as a directing group, could enable precise modification of the carbocyclic ring.

N-Functionalization and Ylide Formation: The secondary amine is a nucleophilic center ripe for exploration. Beyond simple alkylation or acylation, its reaction with carbenes could generate aziridinium (B1262131) ylides. These reactive intermediates could then undergo various downstream reactions, such as researchgate.netbldpharm.com-sigmatropic rearrangements or cycloadditions, to build more complex molecular architectures.

Integration into Advanced Materials and Nanotechnology

The rigid, three-dimensional structure of the 6-azaspiro[3.4]octane scaffold makes it an attractive building block for advanced materials and nanotechnology, where precise spatial arrangement and novel physicochemical properties are paramount.

Conjugated Polymers: Spirocyclic systems have been integrated into conjugated polymers to control their solid-state structure and tune their optoelectronic properties. The spiro-center can disrupt planarity, enhancing solubility and preventing aggregation-induced quenching of fluorescence. By incorporating the this compound motif, it may be possible to create novel polymers with finely tuned HOMO/LUMO energy levels for applications in organic solar cells or light-emitting diodes (OLEDs). nih.gov

Photochromic Materials: Spiro-compounds, particularly those containing heterocyclic systems, are known to exhibit photochromism, where irradiation with light induces a reversible structural change and a corresponding change in color. The 6-azaspiro[3.4]octane framework could be incorporated into new photochromic systems, such as spiro-indoline naphthoxazines, for applications in ophthalmic lenses, smart windows, or optical data storage. mdpi.com

Nanostructured Scaffolds for Tissue Engineering: In biomedical applications, nanotechnology is used to create scaffolds that mimic the natural extracellular matrix (ECM) to promote cell growth and tissue regeneration. nih.govbiomedres.us Nanofibrous scaffolds made from polymers incorporating the this compound unit could offer unique surface properties. mdpi.commdpi.com The defined 3D geometry and the presence of hydrogen bond donors/acceptors (the -OH and -NH groups) could enhance cell adhesion, proliferation, and differentiation, making them promising candidates for nerve or bone tissue engineering. nih.gov

Expansion of Computational Modeling for Rational Design

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the design of new compounds and materials. nih.gov For this compound, an expansion of computational modeling can offer significant insights.

Predicting Reaction Outcomes: Density Functional Theory (DFT) is a highly effective method for modeling reaction mechanisms and predicting the stability of intermediates and transition states. yale.edunih.gov Applying DFT calculations can help rationalize observed reactivity in azaspirocycles and, more importantly, predict the feasibility and selectivity of undiscovered reaction pathways, saving significant laboratory time and resources. researchgate.net

Designing Novel Derivatives: Computational tools can be used for the rational design of derivatives with tailored properties. rsc.orgresearchgate.net For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of this compound derivatives with their biological activity. Molecular docking simulations can predict how these molecules bind to specific protein targets, guiding the design of more potent and selective drug candidates. nih.gov

Modeling Material Properties: For applications in materials science, computational modeling can predict key properties. Ab initio methods can be used to calculate the electronic band gap, charge mobility, and absorption spectra of polymers incorporating the azaspirocyclic unit. This allows for the in silico screening of potential materials before undertaking their complex synthesis.

Table 2: Applications of Computational Modeling for this compound


Computational MethodApplication AreaPredicted Property / OutcomeSignificance for Rational Design
Density Functional Theory (DFT)Synthetic Route & ReactivityTransition state energies, reaction barriers, regioselectivity.Guides the development of efficient syntheses and exploration of new reactions.
Molecular DockingMedicinal ChemistryBinding affinity, orientation in active site, protein-ligand interactions.Prioritizes derivatives for synthesis as potential therapeutic agents. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Drug & Agrochemical DiscoveryCorrelation between molecular descriptors and biological activity.Designs new compounds with enhanced efficacy based on statistical models.
Molecular Dynamics (MD)Biophysics & Materials ScienceConformational stability, solvent effects, polymer chain packing.Provides insight into the dynamic behavior of the molecule in biological or material environments.

Unexplored Applications as a Modular Scaffold in Diverse Chemical Disciplines

The primary application of azaspirocyclic scaffolds has been in medicinal chemistry, where their rigid, three-dimensional nature is highly valued. bldpharm.com The 6-azaspiro[3.4]octane core is an excellent example of a scaffold that can "escape from flatland," offering improved physicochemical properties compared to its non-spirocyclic or aromatic counterparts. researchgate.net

Bioisosteric Replacement: The scaffold can act as a bioisostere for common heterocyclic rings found in drugs, such as piperidine, morpholine, or piperazine. researchgate.net This substitution can lock the conformation of key functional groups, leading to enhanced potency and selectivity for biological targets, while also improving properties like aqueous solubility and metabolic stability. tandfonline.com

Fragment-Based Drug Discovery: As a fragment, this compound provides a well-defined three-dimensional vector for orienting substituents in space. This makes it an ideal starting point in fragment-based screening campaigns to identify novel binding modes to proteins.

Agrochemicals: The principles that make azaspirocycles attractive in medicine—novelty, three-dimensionality, and improved metabolic profiles—are also highly desirable in the development of new herbicides, fungicides, and insecticides. The this compound scaffold could provide a new chemical space for agrochemical discovery programs.

Catalysis: The defined geometry of the scaffold could be exploited in the design of novel ligands for asymmetric catalysis. By functionalizing the alcohol and amine moieties, chiral ligands could be synthesized where the spirocyclic core provides a rigid backbone to control the steric environment around a metal center, potentially leading to high enantioselectivity in catalytic transformations.

The continued exploration of these future directions will undoubtedly unlock the full potential of this compound, establishing it as a valuable component in the toolkit of synthetic chemists across multiple disciplines.

Q & A

Q. What are the established synthetic routes for 6-Azaspiro[3.4]octan-2-ol, and how can reaction conditions be optimized for yield improvement?

To evaluate synthetic routes, researchers should first conduct a systematic literature review to identify reported methods (e.g., cyclization, ring-closing metathesis). Optimization can employ factorial design experiments to test variables like catalysts, temperature, and solvent polarity. For example, a 2³ factorial design can assess interactions between temperature, catalyst loading, and reaction time . Process control simulations (e.g., COMSOL Multiphysics) may predict optimal conditions before lab validation .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation protocols be structured?

Use NMR (¹H/¹³C, 2D-COSY) to confirm spirocyclic structure and stereochemistry. Pair with HPLC-MS for purity assessment. Data interpretation should follow standardized protocols, such as referencing NIST spectral databases for peak alignment and employing multivariate analysis (e.g., PCA) to resolve overlapping signals . Calibration curves for quantitative analysis must account for solvent effects and detector linearity ranges .

Q. How can researchers systematically address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

Triangulate data using multiple experimental methods (e.g., shake-flask vs. HPLC for logP) and cross-validate with computational predictions (e.g., COSMO-RS). Discrepancies may arise from impurities or measurement conditions; replicate studies under controlled environments (temperature, pH) and report detailed metadata .

Q. What strategies ensure rigorous replication of prior synthetic procedures for this compound?

Adopt pre-test/post-test designs with nonequivalent control groups to isolate variables (e.g., reagent batches, humidity). Document procedural deviations meticulously and use statistical tools (e.g., t-tests) to compare yields/purity with original studies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) elucidate the conformational dynamics or reactivity of this compound?

Density Functional Theory (DFT) calculations can map energy barriers for ring puckering or tautomerization. Molecular dynamics simulations (e.g., AMBER) under solvated conditions reveal solvent effects on stability. Validate predictions with variable-temperature NMR or X-ray crystallography . Theoretical frameworks like transition state theory should guide hypothesis formulation .

Q. What experimental approaches are recommended to resolve mechanistic uncertainties in spiro ring formation during synthesis?

Use isotopic labeling (e.g., ¹⁵N) to track nitrogen migration in cyclization steps. In situ IR spectroscopy monitors intermediate formation, while kinetic isotope effects (KIEs) distinguish concerted vs. stepwise mechanisms. Pair with DFT-computed reaction coordinates to validate proposed pathways .

Q. How can researchers integrate primary experimental data with computational predictions to validate stereochemical outcomes of derivatives?

Leverage AI-driven tools (e.g., AlphaFold for docking studies) to predict bioactive conformers. Compare computational stereoselectivity predictions (e.g., Boltzmann distributions) with experimental enantiomeric excess (ee) measured via chiral HPLC. Bayesian statistics can quantify model uncertainty .

Q. What factorial designs are optimal for studying substituent effects on the bioactivity of this compound derivatives?

A mixed-level factorial design (e.g., 3×2×2) tests substituent position, electronic nature, and steric bulk. Response surface methodology (RSM) models nonlinear relationships between variables and bioactivity (e.g., IC₅₀). Include blocking factors to control for plate effects in high-throughput assays .

Q. How should theoretical frameworks (e.g., molecular orbital theory) guide studies on the compound’s reactivity?

Link hypotheses to molecular orbital analysis (e.g., frontier orbital interactions in nucleophilic attacks). Use conceptual DFT descriptors (electrophilicity index) to predict regioselectivity. Experimental validation via trapping of intermediates (e.g., TEMPO quenching) strengthens mechanistic claims .

Q. What systematic methods identify knowledge gaps in the pharmacological profiling of this compound?

Apply the FLOAT method: (1) Filter studies by assay type (e.g., in vitro vs. in vivo), (2) Link gaps to understudied targets (e.g., off-target effects), (3) Organize data into a matrix of structure-activity relationships, (4) Analyze trends via meta-regression, (5) Test hypotheses through focused SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.